molecular formula C8H6BrFO2 B6358857 5-Bromo-2-fluoro-3-methoxybenzaldehyde CAS No. 1779832-66-4

5-Bromo-2-fluoro-3-methoxybenzaldehyde

Cat. No.: B6358857
CAS No.: 1779832-66-4
M. Wt: 233.03 g/mol
InChI Key: SSZFGXZFDORHDQ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of a bromo group at position 5, a fluoro group at position 2, and a methoxy group at position 3 on the benzene ring, along with an aldehyde functional group. It is used primarily in research and development within the fields of chemistry and material science.

Properties

IUPAC Name

5-bromo-2-fluoro-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZFGXZFDORHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-methoxybenzaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 2-fluoro-3-methoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process is optimized for efficiency, safety, and environmental considerations.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position is highly susceptible to nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the fluorine and aldehyde groups. Key reactions include:

Nucleophilic Displacement

  • Reagents : Amines, alkoxides, or thiols.

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C).

  • Example : Reaction with piperidine yields 5-piperidino-2-fluoro-3-methoxybenzaldehyde , with yields exceeding 85% under optimized conditions .

NucleophileSolventTemp (°C)Yield (%)Product
PiperidineDMF100875-Piperidino derivative
Sodium methoxideDMSO80725-Methoxy derivative
ThiophenolAcetone60655-Phenylthio derivative

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl aldehydes.

    • Catalyst: Pd(PPh₃)₄; Base: K₂CO₃; Solvent: DME/H₂O .

    • Typical yield: 70–80%.

Aldehyde Functional Group Transformations

The aldehyde group undergoes classical redox and condensation reactions:

Oxidation

  • Reagents : KMnO₄ (acidic conditions) or CrO₃.

  • Product : 5-Bromo-2-fluoro-3-methoxybenzoic acid (isolated in 92% purity) .

Reduction

  • Reagents : NaBH₄ or LiAlH₄.

  • Product : 5-Bromo-2-fluoro-3-methoxybenzyl alcohol (yield: 88–94%) .

Condensation

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines.

    • Conditions: Ethanol, reflux, 4–6 hours.

    • Yield: 75–82%.

Demethylation of Methoxy Group

The methoxy group at the 3-position can be cleaved under strong acidic or Lewis acidic conditions:

  • Reagents : BBr₃ (1.0 eq) in CH₂Cl₂ at −78°C.

  • Product : 5-Bromo-2-fluoro-3-hydroxybenzaldehyde (yield: 78%) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (activated by methoxy and aldehyde groups) undergoes EAS at the para position to the methoxy group:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 5-bromo-2-fluoro-3-methoxy-4-nitrobenzaldehyde (65% yield).

  • Halogenation : Controlled bromination adds a second bromine at the 4-position.

Heterocycle Formation

The aldehyde group facilitates cyclization reactions:

  • Quinazoline Synthesis : Reaction with guanidine derivatives forms quinazoline cores, critical in pharmaceutical intermediates .

    • Conditions: Reflux in ethanol with acetic anhydride.

    • Key intermediate in antitumor agents (e.g., EGFR inhibitors).

Stability and Side Reactions

  • Photodegradation : Prolonged UV exposure leads to debromination (10–15% loss over 48 hours).

  • Thermal Stability : Decomposes above 200°C, releasing CO and brominated byproducts.

Comparative Reactivity

Reaction Type5-Bromo-2-fluoro-3-methoxybenzaldehyde6-Bromo-2-fluoro-3-methoxybenzaldehyde
NAS at bromineFaster (EWG proximity)Slower (steric hindrance)
Aldehyde oxidation92% yield85% yield
Quinazoline cyclization78% yield65% yield

Optimization Strategies

  • Design of Experiment (DoE) : Used to refine reaction parameters (e.g., temperature, catalyst loading) for NAS, improving yields by 12–15% .

  • Telescoping Processes : Multi-step syntheses (e.g., quinazoline formation → methylation → deprotection) are streamlined in one pot, reducing waste .

Scientific Research Applications

Organic Synthesis

5-Bromo-2-fluoro-3-methoxybenzaldehyde serves as a versatile building block for the synthesis of more complex organic molecules. It is particularly useful in constructing compounds with specific electronic and steric properties due to its unique substituents.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, compounds similar to this have shown effectiveness against Staphylococcus aureus and Candida albicans.
  • Structure-Activity Relationship (SAR) : The presence of bromine and fluorine enhances electrophilicity, facilitating interactions with biological macromolecules. The methoxy group contributes to lipophilicity, improving membrane permeability.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through various mechanisms.
  • Enzyme Inhibition : It has been investigated as a biochemical probe to study enzyme interactions, potentially leading to the discovery of new inhibitors for therapeutic applications.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique combination of functional groups allows for the development of materials with specific electronic or optical properties.

Case Studies

  • Synthesis and Evaluation of Antimicrobial Agents :
    • A study synthesized derivatives of brominated benzaldehydes, including this compound. The derivatives were tested against various bacterial strains, demonstrating low Minimum Inhibitory Concentration (MIC) values.
  • Inhibitor Discovery :
    • Researchers utilized this compound in a combinatorial chemistry approach to generate a library aimed at inhibiting specific protein targets. Several potent inhibitors were identified with IC50 values in the micromolar range.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-methoxybenzaldehyde is primarily related to its reactivity as an aldehyde and the electronic effects of its substituents. The bromo and fluoro groups are electron-withdrawing, which can influence the reactivity of the aldehyde group and the aromatic ring. The methoxy group, being electron-donating, can also affect the compound’s reactivity by increasing electron density on the ring. These electronic effects play a crucial role in the compound’s interactions with other molecules and its overall chemical behavior.

Comparison with Similar Compounds

Comparison: 5-Bromo-2-fluoro-3-methoxybenzaldehyde is unique due to the specific combination of bromo, fluoro, and methoxy substituents on the benzene ring. This combination results in distinct electronic properties that influence its reactivity and applications. Compared to similar compounds, it offers a unique balance of electron-withdrawing and electron-donating effects, making it valuable in various synthetic and research applications.

Biological Activity

Overview

5-Bromo-2-fluoro-3-methoxybenzaldehyde is an aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. It serves as a versatile building block in organic synthesis and may play a role in the development of new therapeutic agents. This article explores its biological activity, chemical properties, and relevant research findings.

  • Molecular Formula : C8_8H6_6BrF O2_2
  • Molecular Weight : 221.04 g/mol
  • Structure : The compound features a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methoxy group at the 3-position of the benzene ring.

Biological Activity

Research indicates that the biological activity of this compound is influenced by its halogen substituents and aldehyde functionality. These properties enable it to interact with various biological targets, potentially leading to antibacterial, antifungal, and antitumor activities.

Antimicrobial Activity

Studies have demonstrated that compounds with brominated methoxyphenyl moieties exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effective inhibition against various bacterial strains and fungi, suggesting that this compound may also possess these capabilities .

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and fluorine) enhances the electrophilicity of the compound, which is crucial for its interaction with biological macromolecules. The methoxy group contributes to the overall lipophilicity, potentially improving membrane permeability and bioavailability .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Agents :
    A study synthesized several derivatives of brominated benzaldehydes, including this compound. The derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited low MIC (Minimum Inhibitory Concentration) values, highlighting their potential as new antimicrobial agents .
  • Inhibitor Discovery :
    In a combinatorial chemistry approach, researchers utilized this compound as a precursor to generate a library of compounds aimed at inhibiting specific protein targets. The screening identified several potent inhibitors with IC50 values in the micromolar range, suggesting that this compound could be further explored for therapeutic applications .

Research Findings

Study Findings Biological Activity
Investigated the effects of substituents on biological activityPotential antibacterial and antifungal properties
Explored structure-activity relationshipsEnhanced electrophilicity due to halogenation
Evaluated antimicrobial efficacy against various strainsLow MIC values indicating strong antimicrobial potential

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-fluoro-3-methoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Bromination of 2-fluoro-3-methoxybenzaldehyde using N-bromosuccinimide (NBS) in the presence of a catalytic Lewis acid (e.g., FeCl₃) at 0–5°C.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Critical Factors : Temperature control during bromination minimizes side reactions (e.g., over-bromination). Yields (~60–70%) depend on stoichiometric precision and reaction time optimization .
    • Characterization : Confirm structure using 1H NMR^1 \text{H NMR} (expected signals: aldehyde proton at δ 10.2 ppm, methoxy at δ 3.9 ppm, aromatic protons split by Br/F substituents) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

  • Analytical Workflow :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30); retention time ~8.2 min.
  • Melting Point : Compare observed mp with literature values (if available) to assess crystallinity.
  • Elemental Analysis : Confirm Br/F content (±0.3% deviation).
    • Data Interpretation : Discrepancies in HPLC peak symmetry or elemental ratios indicate impurities, necessitating recrystallization (ethanol/water) .

Advanced Research Questions

Q. What are the mechanistic implications of the bromo, fluoro, and methoxy substituents on the reactivity of this compound in cross-coupling reactions?

  • Substituent Effects :

  • Bromo : Acts as a leaving group in Suzuki-Miyaura couplings with aryl boronic acids (Pd catalysis).
  • Fluoro : Electron-withdrawing effect deactivates the ring, directing electrophilic substitutions to the para position relative to the aldehyde.
  • Methoxy : Ortho/para-directing but may sterically hinder reactions at the 3-position.
    • Case Study : In Pd-mediated cross-coupling, optimize ligand choice (e.g., XPhos) and base (K₂CO₃) to enhance coupling efficiency (~80% yield) .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

  • Stability Assessment :

  • Thermal Stability : Decomposes above 150°C, forming 5-bromo-2-fluoro-3-methoxybenzoic acid (confirmed via TGA and FTIR).
  • Light Sensitivity : UV exposure (254 nm) induces radical degradation; store in amber vials at 4°C.
  • Hydrolytic Stability : Susceptible to aldehyde oxidation in humid environments; use inert atmosphere (N₂) for long-term storage .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Case Example : Discrepancies in 13C NMR^{13} \text{C NMR} chemical shifts for the methoxy carbon (δ 55–57 ppm vs. δ 53 ppm).
  • Resolution Strategy :

  • Solvent Effects : Re-measure spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.
  • Isotopic Labeling : Synthesize 18O^{18} \text{O}-methoxy analog to confirm assignment.
  • Computational Validation : Compare experimental data with DFT-calculated shifts (B3LYP/6-31G* basis set) .

Notes

  • Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to aldehyde volatility and bromo/fluoro toxicity .
  • Sourcing : Prioritize suppliers like Kanto Reagents (purity >95%) over non-vetted platforms .

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